(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole structure have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . They have also been reported to inhibit enzymes like α-amylase and α-glucosidase .
Mode of Action
It’s known that the anticancer activity of molecules with a similar 1,2,3-triazole structure is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Compounds with a similar 1,2,3-triazole structure have been reported to inhibit enzymes like α-amylase and α-glucosidase, which play a vital role in the metabolism of carbohydrates . Inhibition of these enzymes can lead to a decrease in the breakdown of complex polysaccharides into glucose, which can be beneficial in the management of conditions like diabetes mellitus .
Pharmacokinetics
The drug-likeness of compounds with a similar 1,2,3-triazole structure has been investigated by predicting their pharmacokinetic properties .
Result of Action
Compounds with a similar 1,2,3-triazole structure have been reported to exhibit significant inhibitory activities against various cancer cell lines .
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-12-14(24-16(18-12)21-7-2-3-8-21)15(23)20-9-4-13(5-10-20)22-11-6-17-19-22/h2-3,6-8,11,13H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDABIWRLSVENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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